molecular formula C12H13NO2 B108387 Ethyl 5-methylindole-2-carboxylate CAS No. 16382-15-3

Ethyl 5-methylindole-2-carboxylate

Cat. No.: B108387
CAS No.: 16382-15-3
M. Wt: 203.24 g/mol
InChI Key: KMVFKXFOPNKHEM-UHFFFAOYSA-N
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Description

Ethyl 5-methylindole-2-carboxylate (5-Methylindole-2-carboxylic acid ethyl ester) is an indole derivative. Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents. It is formed during the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine.

Biological Activity

Ethyl 5-methylindole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure:

  • Molecular Formula: C12H13NO2
  • Molecular Weight: 203.24 g/mol
  • Melting Point: 160-164 °C
  • SMILES Notation: CCOC(=O)c1cc2cc(C)ccc2[nH]1

This compound is synthesized through various methods, including Fischer indolization and Friedel-Crafts acylation, which contribute to its utility as a reactant in the synthesis of more complex indole derivatives .

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit promising anticancer activities. Specifically, compounds with indole structures have shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, studies on related indole derivatives have demonstrated their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundA549 (lung cancer)TBDInduces apoptosis via p-EGFR inhibition
Related indole derivativeHepG2 (liver cancer)3.5Inhibits cyclin B1 and enhances p21 levels

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It acts as a precursor for the synthesis of indolecarboxamides, which are known to antagonize cannabinoid CB1 receptors and exhibit analgesic effects . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indole ring can enhance anti-inflammatory potency.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. A study noted that derivatives related to this compound effectively inhibited human 5-LO with significant IC50 values .

Case Studies and Research Findings

  • Inhibition of HIV Integrase:
    Recent research highlighted the potential of indole derivatives as inhibitors of HIV integrase, with some modifications leading to compounds with IC50 values as low as 0.13 μM. This suggests a possible avenue for developing antiretroviral therapies based on the indole scaffold .
  • Antiproliferative Effects:
    A study focusing on various indole derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, reinforcing the therapeutic potential of this compound class . The mechanism involves modulation of apoptosis-related proteins and cell cycle arrest.
  • Marine-Derived Indoles:
    Investigations into marine natural products revealed that certain indole derivatives derived from marine organisms exhibited potent antimicrobial activity, indicating a broad spectrum of biological activities associated with this class of compounds .

Scientific Research Applications

Synthesis Applications

Ethyl 5-methylindole-2-carboxylate is primarily utilized as a reactant in various synthetic pathways:

  • Synthesis of Oxazino[4,3-a]indoles :
    • It acts as a precursor in cascade addition-cyclization reactions to form oxazino[4,3-a]indoles, which are important for developing new pharmaceuticals targeting various biological pathways .
  • Preparation of Indolecarboxamides :
    • This compound is crucial in synthesizing indolecarboxamides that function as cannabinoid CB1 receptor antagonists. These antagonists have potential therapeutic applications in treating obesity and metabolic disorders .
  • Indole-3-propionic Acids :
    • This compound is used to prepare indole-3-propionic acids, which exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .
  • Friedel-Crafts Acylation :
    • It serves as a reactant in Friedel-Crafts acylation reactions with nitrobenzoyl chloride, facilitating the formation of complex aromatic compounds that can be further modified for various applications .
  • Oximation Reactions :
    • The compound is also involved in oximation reactions, which are vital for synthesizing oximes used in various chemical transformations .

Neurotropic Alphavirus Inhibitors

A study explored the synthesis of novel indole-2-carboxamide inhibitors derived from this compound. These compounds demonstrated significant antiviral activity against neurotropic alphaviruses, showing promise for developing treatments for viral infections affecting the central nervous system. The research highlighted structural modifications that improved potency and pharmacokinetic properties, indicating the compound's potential in antiviral drug development .

Anti-inflammatory Agents

Research has focused on using derivatives of this compound to develop new anti-inflammatory agents. The synthesized indole derivatives exhibited promising results in preclinical models, suggesting their utility in managing inflammatory diseases .

Summary of Applications

Application AreaDescription
Synthesis of Oxazino[4,3-a]indolesUsed as a precursor for complex indole derivatives with potential pharmaceutical applications.
IndolecarboxamidesReactant for synthesizing cannabinoid CB1 receptor antagonists targeting metabolic disorders.
Indole-3-propionic AcidsPreparation of compounds with anti-inflammatory and analgesic properties for pain management.
Friedel-Crafts AcylationFacilitates the formation of aromatic compounds for further functionalization and application.
Oximation ReactionsInvolved in synthesizing oximes for various chemical transformations.

Q & A

Q. What are the established synthetic routes for Ethyl 5-methylindole-2-carboxylate, and how do reaction conditions influence product yield?

Basic Research Question
The compound is commonly synthesized via Fischer indolization , where ethyl pyruvate reacts with substituted phenylhydrazines. For example, ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine undergoes cyclization under acidic conditions (e.g., HCl/EtOH) to form the indole core . However, side reactions may occur, such as chlorination at the 6-position of the indole ring under HCl-rich conditions, leading to abnormal products like ethyl 6-chloroindole-2-carboxylate . Optimizing acid concentration, temperature, and solvent polarity is critical to minimizing byproducts. Alternative routes include condensation reactions with thiazolone derivatives, where acetic acid and reflux conditions (3–5 hours) are employed to form indole-glyoxylamide hybrids .

Q. How can researchers address contradictions in spectral data during structural characterization?

Advanced Research Question
Discrepancies in NMR or mass spectrometry data may arise from tautomerism, polymorphism, or residual solvents. For crystallographic validation, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve structural ambiguities. For instance, SHELXL’s robust refinement algorithms can model disorder in the ester group or methyl substituents, leveraging high-resolution X-ray diffraction data . Additionally, cross-verification with computational methods (e.g., DFT-based NMR chemical shift calculations) can reconcile experimental and theoretical data .

Q. What methodologies are recommended for analyzing electrophilic substitution reactivity on the indole ring?

Advanced Research Question
The electron-rich indole ring undergoes electrophilic substitution at positions 3, 5, and 6. To study regioselectivity:

  • Nitration/Sulfonation : Use mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to isolate mono-substituted products.
  • Halogenation : Electrophilic bromine or iodine can be introduced via N-bromosuccinimide (NBS) or I₂/HIO₃ in acetic acid, with the ester group at position 2 directing substitution to position 5 .
    Reaction progress should be monitored via TLC and HPLC, with regiochemistry confirmed by NOESY NMR or X-ray crystallography .

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

  • Thermodynamic stability : Relative energies of tautomers or conformers.
  • Solubility parameters : Hansen solubility parameters via COSMO-RS.
  • Reactivity indices : Fukui functions to identify nucleophilic/electrophilic sites .
    Experimental validation using differential scanning calorimetry (DSC) for melting points (reported mp: 193–198°C for analogs ) and HPLC for logP (estimated ~2.9) is recommended .

Q. What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

  • Engineering controls : Use fume hoods or closed systems to avoid dust/aerosol exposure .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (dust respirators) is required during bulk processing .
  • Waste disposal : Follow EPA guidelines for halogenated organics. Incineration with scrubbers is preferred for large quantities .

Q. How can researchers optimize purification techniques for high-purity this compound?

Advanced Research Question

  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 60°C, achieving >98% purity (HPLC) .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent. Monitor fractions by UV-Vis (λ = 280 nm).
  • Sublimation : For thermally stable batches, vacuum sublimation at 120°C and 0.1 mmHg removes volatile impurities .

Q. What strategies mitigate side reactions during Fischer indolization synthesis?

Advanced Research Question

  • Acid selection : Replace HCl with milder acids (e.g., TsOH) to suppress electrophilic chlorination .
  • Temperature control : Maintain reflux temperatures below 80°C to prevent decomposition.
  • Solvent polarity : Use ethanol over DMF to reduce byproduct formation. Kinetic studies (e.g., in situ IR) can identify optimal reaction windows .

Q. How does the ester group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing ester group at position 2 deactivates the indole ring, limiting direct metal-catalyzed coupling (e.g., Suzuki-Miyaura). Strategies include:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to functionalize position 3.
  • Protection/deprotection : Convert the ester to a methyl ether temporarily for Pd-catalyzed couplings .

Q. What analytical techniques are most effective for quantifying trace impurities?

Basic Research Question

  • GC-MS : For volatile impurities (e.g., residual ethyl acetate, boiling point 77°C ).
  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.
  • LC-HRMS : Accurately identify non-volatile byproducts (e.g., dimeric indoles) with ppm-level mass accuracy .

Q. How can researchers validate the biological relevance of this compound derivatives?

Advanced Research Question

  • Structure-activity relationships (SAR) : Modify the ester group to amides or carboxylic acids and screen for antimicrobial/antioxidant activity.
  • Molecular docking : Target indole-binding enzymes (e.g., tryptophan synthase) using AutoDock Vina .
  • In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .

Properties

IUPAC Name

ethyl 5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFKXFOPNKHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283326
Record name Ethyl 5-methylindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16382-15-3
Record name 16382-15-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-methylindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.4 g of NaNO2 in 4 ml of water are added, at 0° C., to 23.57 g of p-toluidine in 50 ml of HCl and 100 ml of water; after stiring for 20 minutes, 18.2 g of sodium acetate ate added. Separately, a mixture of 28.8 g of ethyl 2-methyl-3-oxobutyrate in 100 ml of ethanol is prepared, at 0° C, and is treated with 11.22 g of potassium hydroxide in20 ml of water and 200 g of crushed ice. The diazonium salt solution prepared above is added and the mixture is left stirring for 3 hours at 0° C. After leaving overnight in a refrigerator, it is poured onto saturated NaCl solution and is then extracted with EtOAc, dried over MgSO4 and concentrated. The residue is taken up in toluene, 16 g of para-toluenesulphonic acid are added and the mixture is refluxed overnight, eliminating the water using Dean-Stark apparatus. The reaction medium is chromatographed on silica, eluting with toluene, to give 12 g of the expected product: m.p.=133° C.
Name
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
23.57 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.22 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 5-methylindole-2-carboxylate
Ethyl 5-methylindole-2-carboxylate
Ethyl 5-methylindole-2-carboxylate
Ethyl 5-methylindole-2-carboxylate
Ethyl 5-methylindole-2-carboxylate
Ethyl 5-methylindole-2-carboxylate

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